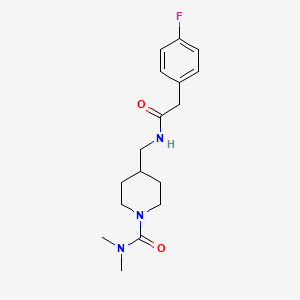![molecular formula C14H21N3O3S B2723431 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine CAS No. 1280928-88-2](/img/structure/B2723431.png)
4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine” is a chemical compound that contains a morpholine ring and a pyridine ring, both of which are common structures in medicinal chemistry. The compound also contains a piperidine ring, which is a key structural component in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is a common structure in medicinal chemistry and is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine has shown potential as an inhibitor of lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. LOX is a critical mediator of tumor growth and metastasis. By inhibiting LOX, this compound can potentially reduce tumor progression and metastasis, making it a promising candidate for cancer therapy .
Anti-Inflammatory Agents
This compound has been explored for its anti-inflammatory properties. The piperidine moiety in its structure is known to interact with various biological targets involved in inflammatory pathways. Research has indicated that derivatives of piperidine can modulate the activity of enzymes and receptors that play a role in inflammation, thus providing a basis for developing new anti-inflammatory drugs .
Neuroprotective Agents
4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine has potential applications in neuroprotection. Piperidine derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis. This compound could be investigated further for its efficacy in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Agents
The compound has been evaluated for its antiviral properties. Piperidine derivatives have shown activity against various viruses by inhibiting viral replication enzymes. This specific compound could be optimized to enhance its antiviral efficacy, potentially leading to new treatments for viral infections .
Antibacterial Agents
Research has also focused on the antibacterial properties of piperidine derivatives. 4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine could be developed as an antibacterial agent, targeting bacterial enzymes and pathways essential for bacterial survival and proliferation. This application is particularly relevant in the context of rising antibiotic resistance .
Enzyme Inhibition Studies
This compound serves as a valuable tool in enzyme inhibition studies. Its structure allows it to interact with various enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors. Such studies are crucial for drug discovery and development, as they help identify potential therapeutic targets .
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine” could involve further exploration of its potential biological activities and its use in drug design. Given the structural features of this compound, it could be a valuable scaffold for the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
4-(3-piperidin-1-ylsulfonylpyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-21(19,17-7-2-1-3-8-17)13-5-4-6-15-14(13)16-9-11-20-12-10-16/h4-6H,1-3,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUICVZDXTDDSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

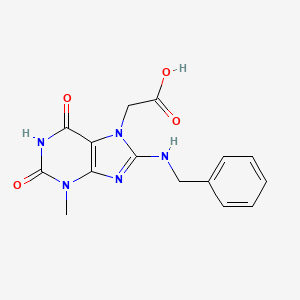
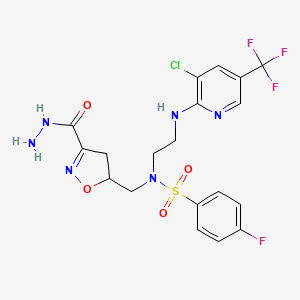
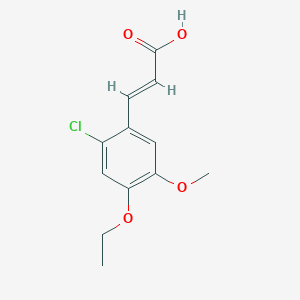
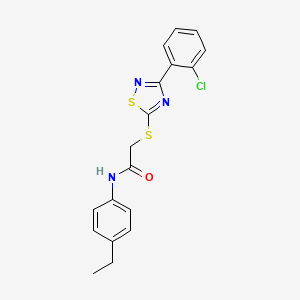
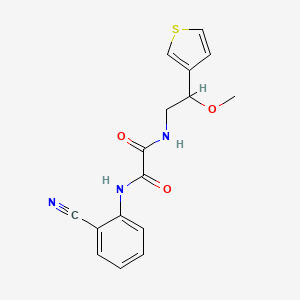
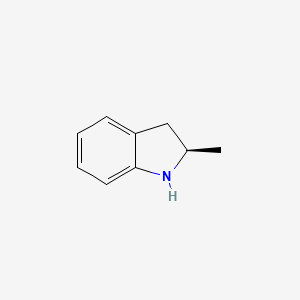
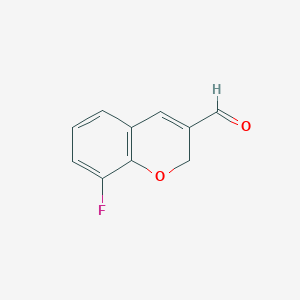


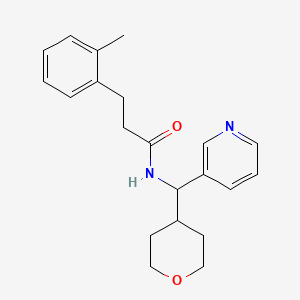
![cyclobutyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2723365.png)
![3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723366.png)
